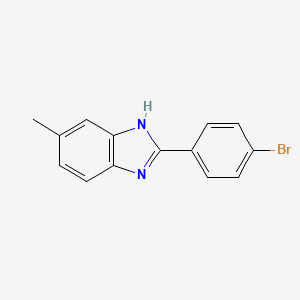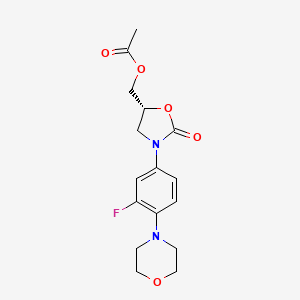
2-(4-bromophenyl)-6-methyl-1H-benzimidazole
Vue d'ensemble
Description
2-(4-Bromophenyl)-6-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It features a benzimidazole core substituted with a bromophenyl group at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-6-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
-
Condensation Reaction:
- Reactants: o-Phenylenediamine and 4-bromoacetophenone
- Conditions: Acidic medium (e.g., hydrochloric acid)
- Temperature: Reflux conditions
- Intermediate: Schiff base
-
Cyclization:
- The intermediate Schiff base undergoes cyclization to form the benzimidazole ring.
- Conditions: Continued reflux in acidic medium
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other bases in polar aprotic solvents.
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
- Substituted benzimidazoles with various functional groups depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-6-methyl-1H-benzimidazole has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
-
Medicine:
- Explored as a lead compound in the development of new pharmaceuticals with anti-inflammatory and anticancer activities.
- Potential use in the treatment of infectious diseases and cancer.
-
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
-
Antimicrobial Activity:
- Inhibits bacterial cell wall synthesis or disrupts membrane integrity.
- Interferes with essential enzymes involved in bacterial metabolism.
-
Anticancer Activity:
- Induces apoptosis (programmed cell death) in cancer cells.
- Inhibits key signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Activity:
- Modulates the production of pro-inflammatory cytokines.
- Inhibits the activity of enzymes such as cyclooxygenase (COX) involved in inflammation.
Comparaison Avec Des Composés Similaires
- 2-Phenylbenzimidazole
- 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole
- 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole
Uniqueness:
- The presence of the bromine atom at the 4-position of the phenyl ring imparts unique electronic and steric properties.
- The methyl group at the 6-position of the benzimidazole ring enhances its lipophilicity and potential biological activity.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVJBMHQRDXWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)


![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)





![N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268731.png)



